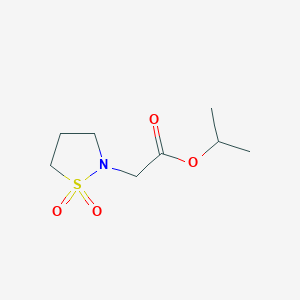
Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate, also known as DTTA, is a synthetic compound that has been widely used in scientific research. This compound is a thiazolidinedione derivative, a class of compounds that have been extensively studied for their potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. DTTA has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways. Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of antioxidant and detoxification genes. The compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties. Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate has been shown to protect cells from oxidative stress and reduce the production of pro-inflammatory cytokines. The compound has also been shown to inhibit the growth and proliferation of cancer cells. Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify. Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate is also stable under a range of experimental conditions. The compound has been shown to exhibit low toxicity in vitro and in vivo. However, there are also limitations to the use of Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate in lab experiments. The compound has limited solubility in water, which can make it difficult to use in aqueous systems. Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate can also exhibit non-specific binding to proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate. The compound has shown promising results in preclinical studies for its potential use in the treatment of various diseases, including diabetes, cancer, and inflammation. Further studies are needed to elucidate the mechanism of action of Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate and to identify its molecular targets. The compound can also be modified to improve its solubility and specificity for its molecular targets. Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate can also be used as a tool in the study of various biochemical and physiological processes. Overall, Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
Métodos De Síntesis
Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate can be synthesized using a simple and efficient method. The synthesis involves the reaction of propan-2-ol with 2-aminothiazoline-4-carboxylic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate has been extensively used in scientific research for its potential therapeutic applications. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate has been studied for its potential use in the treatment of various diseases, including diabetes, cancer, and inflammation. The compound has also been used as a tool in biochemical and physiological studies.
Propiedades
IUPAC Name |
propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-7(2)13-8(10)6-9-4-3-5-14(9,11)12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQUQRBVNCSMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1CCCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)
![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)
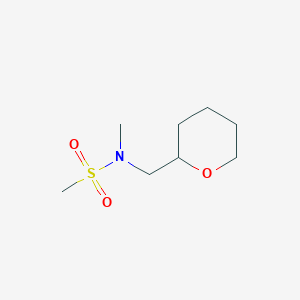
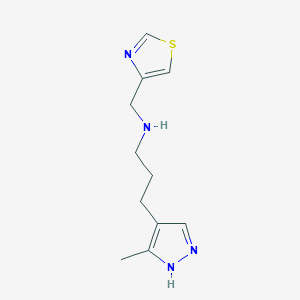
![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
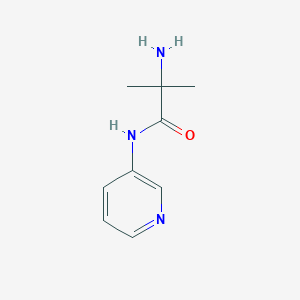
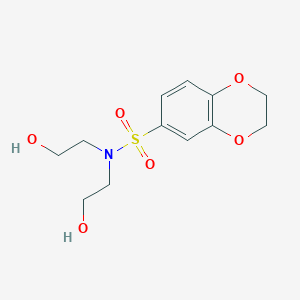
![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)